3-[(4-Methoxyphenyl)sulfanyl]azetidine is a sulfur-containing heterocyclic compound featuring an azetidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of the methoxyphenyl group enhances its biological activity, making it a subject of interest in drug design and synthesis.
This compound falls under the category of azetidine derivatives, which are cyclic amines with a four-membered ring structure containing nitrogen. Azetidines are classified as saturated heterocycles and can exhibit diverse biological activities depending on their substituents. The specific compound 3-[(4-Methoxyphenyl)sulfanyl]azetidine can be synthesized through various methods, which often involve the functionalization of azetidine frameworks to introduce sulfur-containing groups.
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]azetidine can be achieved through several approaches:
The molecular formula for 3-[(4-Methoxyphenyl)sulfanyl]azetidine is CHNOS. The structure consists of:
The structural representation shows that the methoxy group (–OCH) is ortho or para to the sulfur atom, influencing its electronic properties and reactivity.
3-[(4-Methoxyphenyl)sulfanyl]azetidine can participate in various chemical reactions:
The mechanism by which 3-[(4-Methoxyphenyl)sulfanyl]azetidine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For instance, compounds containing azetidine rings have been investigated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
The proposed mechanism includes:
3-[(4-Methoxyphenyl)sulfanyl]azetidine exhibits several notable physical and chemical properties:
The primary applications of 3-[(4-Methoxyphenyl)sulfanyl]azetidine include:
The synthesis of 3-[(4-methoxyphenyl)sulfanyl]azetidine hinges on strategic nucleophilic attacks and ring-opening transformations. A widely adopted route begins with N-Boc-protected 3-bromoazetidine, where the bromo substituent at C3 serves as a leaving group. Treatment with p-methoxybenzenethiol (4-MeOC₆H₄SH) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) facilitates S-alkylation via Sₙ2 displacement, yielding the protected sulfanyl intermediate. Subsequent Boc deprotection with trifluoroacetic acid (TFA) liberates the target azetidine [4] [7]. Alternative pathways exploit azetidinone (β-lactam) precursors, where ring-opening with thiophenolate nucleophiles followed by reduction achieves the saturated scaffold. Key challenges include competitive over-alkylation and epimerization at C3; thus, strict temperature control (0–5°C) and inert atmospheres are critical. Typical yields range from 45–68%, influenced by electronic effects of the arylthiol [7].
Table 1: Key Steps in Nucleophilic Synthesis
Starting Material | Reagent/Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|
3-Bromoazetidine·HBr | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-3-bromoazetidine | 92 |
N-Boc-3-bromoazetidine | 4-MeOC₆H₄SH, K₂CO₃, DMF, 25°C | N-Boc-3-[(4-methoxyphenyl)sulfanyl]azetidine | 65 |
N-Boc-protected derivative | TFA/CH₂Cl₂ (1:1), 0°C | 3-[(4-Methoxyphenyl)sulfanyl]azetidine·TFA salt | 95 (deprotection) |
Scalable manufacturing prioritizes atom economy, solvent selection, and catalytic efficiency. The nucleophilic substitution step benefits from replacing DMF with acetonitrile, reducing metal impurities and facilitating recycling. Continuous-flow reactors enhance mass/heat transfer during the exothermic thiolate addition, minimizing by-products like dialkylated sulfides or oxidized sulfones. In-process monitoring via FT-IR or HPLC ensures intermediate stability, particularly for the acid-labile azetidine ring. A patented workup employs aqueous citric acid washes to remove residual thiols, followed by crystallization of the Boc-derivative from heptane/ethyl acetate (7:3). This achieves >99.5% purity and elevates isolated yields to 78% at kilogram scale, contrasting with batch reactor yields of 60–65% [4].
Table 2: Industrial Process Optimization Parameters
Parameter | Laboratory Scale | Optimized Industrial Process | Impact on Yield/Purity |
---|---|---|---|
Solvent | DMF | Acetonitrile | ↑ Yield (12%), ↓ Metal residues |
Temperature Control | Batch, 25°C | Continuous flow, 5–10°C | ↓ Di-alkylation by-product |
Workup | Aqueous NaOH extraction | Citric acid wash | ↑ Purity to 99.5% |
Crystallization | None | Heptane/EtOAc (7:3) | ↑ Recovery (95%) |
Microwave irradiation drastically accelerates the sulfanylation step, reducing reaction times from hours to minutes. Employing Pd(OAc)₂/XPhos catalysis, 3-bromoazetidine couples with p-methoxythiophenol in dioxane at 120°C (15 min, 150 W) to afford the product in 82% yield, compared to 65% under conventional heating. This leverages accelerated oxidative addition/reductive elimination kinetics [7]. For ring-constrained substrates, lanthanide catalysis proves effective: La(OTf)₃ promotes regioselective epoxy-amine cyclization, enabling access to 3-substituted azetidines from cis-3,4-epoxy amines. The catalyst tolerates acid-sensitive groups (e.g., acetals), achieving 90% yield with 5 mol% loading in toluene at 60°C [6].
Chiral resolution of racemic 3-[(4-methoxyphenyl)sulfanyl]azetidine uses N-acylation with (-)-camphanic chloride, generating diastereomeric carbamates separable by silica gel chromatography. Hydrolysis with LiOH yields enantiopure (>99% ee) R- and S-isomers [5] [7]. Asymmetric synthesis routes exploit Evans oxazolidinone auxiliaries or enzymatic desymmetrization. For instance, lipase-catalyzed (CAL-B) transesterification of prochiral 3-hydroxyazetidine precursors introduces chirality prior to sulfanylation, maintaining 94% ee after thioether formation [7].
The sulfanyl (thioether) moiety in 3-[(4-methoxyphenyl)sulfanyl]azetidine confers distinct electronic and steric profiles versus sulfonyl analogues. Sulfanyl derivatives exhibit:
Table 3: Sulfanyl vs. Sulfonyl Azetidine Properties
Property | Sulfanyl Analogue | Sulfonyl Analogue | Biological Consequence |
---|---|---|---|
Lipophilicity (cLogP) | 1.8 | -0.3 | ↑ Cell permeability for sulfanyl |
Electronic Effect (σₘ) | 0.12 (weak donor) | 0.72 (strong acceptor) | ↓ Azetidine basicity in sulfonyl |
Tubulin IC₅₀ (μM) | 0.8 | 5.3 | 6.6-fold ↑ potency for sulfanyl |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7